4-(2-Methoxyphenyl)-6-phenyl-2-(propylsulfanyl)pyridine-3-carbonitrile
Overview
Description
4-(2-Methoxyphenyl)-6-phenyl-2-(propylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridine ring substituted with methoxyphenyl, phenyl, propylsulfanyl, and carbonitrile groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-6-phenyl-2-(propylsulfanyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a cyclocondensation reaction involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Substitution Reactions:
Nitrile Group Introduction: The carbonitrile group can be introduced via cyanoacetylation reactions, where cyanoacetamide derivatives are used as key intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions can be employed to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-6-phenyl-2-(propylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-Methoxyphenyl)-6-phenyl-2-(propylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used as a corrosion inhibitor for metals, particularly in acidic environments
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-6-phenyl-2-(propylsulfanyl)pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Uniqueness
4-(2-Methoxyphenyl)-6-phenyl-2-(propylsulfanyl)pyridine-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and as a potential therapeutic agent .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-6-phenyl-2-propylsulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-3-13-26-22-19(15-23)18(17-11-7-8-12-21(17)25-2)14-20(24-22)16-9-5-4-6-10-16/h4-12,14H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUFABSTOTXEAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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